molecular formula C19H28N2O3S2 B1227262 N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester

N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester

Cat. No. B1227262
M. Wt: 396.6 g/mol
InChI Key: FCQGKXQHOMXLGE-UHFFFAOYSA-N
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Description

N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester is an alkylbenzene.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Auxiliaries and Enolates : Research by Brenner et al. (2003) explores compounds such as oxazolidinones, which are closely related to the compound . These compounds act as chiral auxiliaries in synthesis, particularly in the formation of enolates (Brenner, Vecchia, Leutert, & Seebach, 2003).

  • Preparation of Cationic Palladium Complexes : Siedle et al. (2007) described the synthesis of cationic palladium complexes using thioether compounds. The study highlights the coordination chemistry relevant to such compounds, indicating their potential use in complex formation (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).

Application in Medicinal Chemistry

  • Synthesis of Novel Nonproteinogenic Amino Acids : Monteiro et al. (2010) explored the synthesis of novel non-natural amino acids, demonstrating the versatility of carbamic acid derivatives in creating new bioactive compounds (Monteiro, Kołomańska, & Suárez, 2010).

  • Labelled Compounds for Alzheimer's Disease : The synthesis of labeled compounds, particularly for the treatment of Alzheimer's disease, was investigated by Ciszewska et al. (1997). Their study included the synthesis of carbamic acid phenyl ester derivatives, which are structurally similar to the compound (Ciszewska, Pfefferkorn, Tang, Jones, Tarapata, & Sunay, 1997).

Photolysis and Reaction Mechanisms

  • Photolysis of N-Substituted O-Alkylurethanes : A study by Schultze (1973) on the photolysis of N-aryl-carbamic acid alkyl esters could provide insights into the photochemical behaviors of similar compounds, like the one (Schultze, 1973).

Catalysis and Polymerization

  • Synthesis and Polymerization Behavior of Amino Acid-Derived Cyclic Carbonates : The work by Sanda et al. (2001) delves into the synthesis and polymerization of compounds derived from amino acids, indicating potential applications in polymer science (Sanda, Kamatani, & Endo, 2001).

Miscellaneous Applications

properties

Product Name

N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester

Molecular Formula

C19H28N2O3S2

Molecular Weight

396.6 g/mol

IUPAC Name

(4-tert-butylphenyl) N-[3-(diethylcarbamothioylsulfanyl)propanoyl]carbamate

InChI

InChI=1S/C19H28N2O3S2/c1-6-21(7-2)18(25)26-13-12-16(22)20-17(23)24-15-10-8-14(9-11-15)19(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,20,22,23)

InChI Key

FCQGKXQHOMXLGE-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)OC1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester
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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester
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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester
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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester
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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester
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N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester

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